benzimidazol-5-yl-N-(2,3-dimethylphenyl)carboxamide
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Overview
Description
Benzimidazol-5-yl-N-(2,3-dimethylphenyl)carboxamide is a compound belonging to the benzimidazole class of heterocyclic aromatic organic compounds Benzimidazoles are characterized by a fusion of benzene and imidazole rings, which confer unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazol-5-yl-N-(2,3-dimethylphenyl)carboxamide typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. One common method includes the reaction of o-phenylenediamine with 2,3-dimethylbenzoic acid under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process.
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Benzimidazol-5-yl-N-(2,3-dimethylphenyl)carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated benzimidazole derivatives with nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Benzimidazol-5-yl-N-(2,3-dimethylphenyl)carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of benzimidazol-5-yl-N-(2,3-dimethylphenyl)carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the suppression of microbial growth.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
2,3-Dimethylbenzimidazole: A derivative with similar structural features but different biological properties.
N-(2,3-Dimethylphenyl)benzamide: Another related compound with distinct chemical and biological characteristics.
Uniqueness
Benzimidazol-5-yl-N-(2,3-dimethylphenyl)carboxamide stands out due to its specific substitution pattern, which can confer unique biological activities and chemical reactivity. The presence of the 2,3-dimethylphenyl group can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C16H15N3O |
---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C16H15N3O/c1-10-4-3-5-13(11(10)2)19-16(20)12-6-7-14-15(8-12)18-9-17-14/h3-9H,1-2H3,(H,17,18)(H,19,20) |
InChI Key |
SVMUEYZNKNFVNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC3=C(C=C2)N=CN3)C |
Origin of Product |
United States |
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